molecular formula C16H16N2O2 B5879588 2-[(3-phenylpropanoyl)amino]benzamide

2-[(3-phenylpropanoyl)amino]benzamide

Cat. No. B5879588
M. Wt: 268.31 g/mol
InChI Key: USJUKEPNAZAKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-phenylpropanoyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of benzamide and is commonly referred to as PPB. PPB has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The mechanism of action of PPB is not fully understood. However, it is believed to act by modulating the activity of various signaling pathways in the body, including the NF-κB pathway, MAPK pathway, and PI3K pathway. PPB has also been found to modulate the activity of various ion channels and receptors, including TRPV1, TRPA1, and P2X3 receptors.
Biochemical and Physiological Effects
PPB has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. PPB has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. Additionally, PPB has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of PPB is its wide range of biological activities, which makes it a promising candidate for the development of new therapeutics. PPB is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the major limitations of PPB is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on PPB. One area of interest is the development of new formulations of PPB that improve its solubility and bioavailability. Another area of interest is the identification of new therapeutic applications for PPB, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of PPB and its effects on various signaling pathways in the body.

Synthesis Methods

PPB can be synthesized through the reaction of 3-phenylpropanoic acid with benzoyl chloride in the presence of a base, followed by the reaction of the resulting acid chloride with ammonia. The resulting product is then purified through recrystallization to obtain pure PPB.

Scientific Research Applications

PPB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. PPB has also been found to have analgesic effects by modulating the activity of pain receptors. Additionally, PPB has been shown to exhibit antitumor effects by inducing apoptosis in cancer cells.

properties

IUPAC Name

2-(3-phenylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c17-16(20)13-8-4-5-9-14(13)18-15(19)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJUKEPNAZAKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Phenylpropanoyl)amino]benzamide

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